4-Formylthiophene-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWYWSSWFMJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355997 | |
| Record name | 4-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53686-05-8 | |
| Record name | 4-formylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Formylthiophene 3 Carboxylic Acid and Its Analogs
Direct Synthesis Approaches to the 4-Formylthiophene-3-carboxylic Acid Core
The direct synthesis of the this compound core can be approached through multi-step pathways that build upon a pre-formed thiophene (B33073) ring or through cycloaddition reactions that construct the heterocyclic ring with the desired functionalities in place.
Multi-step Synthesis Pathways for Thiophene-3-carboxylic Acid Derivatives
Multi-step syntheses are a common strategy for preparing highly functionalized thiophenes. These pathways often involve the sequential introduction of substituents onto a thiophene backbone. One plausible route to this compound involves the formylation of a thiophene-3-carboxylic acid derivative. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.orgyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the thiophene ring. chemistrysteps.comorganic-chemistry.orgwikipedia.orgyoutube.com The regioselectivity of the formylation on a 3-substituted thiophene is influenced by both electronic and steric factors. researchgate.net
Alternatively, a pathway could commence with a pre-functionalized thiophene, such as a halogenated derivative, which can then be subjected to sequential formylation and carboxylation reactions. For instance, a brominated thiophene can undergo metal-halogen exchange followed by quenching with a formylating agent like DMF, and subsequent oxidation of the bromine to a carboxylic acid.
Cycloaddition-Based Approaches for Thiophene-3-carboxylates
Cycloaddition reactions offer an elegant and atom-economical approach to constructing the thiophene ring system. The [3+2] cycloaddition of thiocarbonyl ylides with various alkynes presents a versatile method for synthesizing dihydro- and tetrahydrothiophenes, which can then be aromatized to furnish the thiophene core. nih.govresearchgate.netuni-muenchen.denuph.edu.ua By choosing an appropriately substituted alkyne, it is conceivable to introduce the precursors to the formyl and carboxyl groups directly during the ring formation. For example, an alkyne bearing an ester group and a protected aldehyde equivalent could be employed in a cycloaddition with a thiocarbonyl ylide. Subsequent deprotection and oxidation steps would then yield the desired this compound.
Precursor Chemistry and Starting Materials
The choice of starting materials is critical in the synthesis of this compound. Halogenated thiophenes, formyl-substituted thiophenes, and activated methylene (B1212753) compounds are key precursors that provide versatile handles for further functionalization.
Utilization of Halogenated Thiophenes (e.g., Bromothiophenes) as Intermediates
Halogenated thiophenes, particularly bromothiophenes, are valuable intermediates in the synthesis of substituted thiophenes. mdpi.com Compounds such as 3-bromothiophene (B43185) and 3,4-dibromothiophene (B32776) serve as versatile starting points for introducing various functional groups through metal-catalyzed cross-coupling reactions or metal-halogen exchange followed by electrophilic quench. semanticscholar.orgbeilstein-journals.org For the synthesis of the target molecule, a key precursor could be 4-bromothiophene-3-carboxylic acid prepchem.combldpharm.comsigmaaldrich.com or its corresponding ester. The bromine atom can be converted to a formyl group via a lithium-halogen exchange followed by reaction with a formylating agent.
Similarly, 4-bromothiophene-3-carbaldehyde (B32767) is another crucial precursor. fishersci.comtcichemicals.com In this case, the bromine atom can be transformed into a carboxylic acid group. This can be achieved through a Grignard reaction followed by carboxylation with carbon dioxide, or via palladium-catalyzed carbonylation. semanticscholar.orgbeilstein-journals.org
Table 1: Key Halogenated Thiophene Precursors
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |
| 4-Bromothiophene-3-carboxylic acid | 16694-17-0 | C5H3BrO2S | Precursor for formylation at the 4-position. prepchem.combldpharm.comsigmaaldrich.com |
| 4-Bromothiophene-3-carboxaldehyde | 18791-78-1 | C5H3BrOS | Precursor for carboxylation at the 4-position. fishersci.comtcichemicals.com |
Application of Formyl-Substituted Thiophenes (e.g., 4-Bromothiophene-3-carbaldehyde)
Formyl-substituted thiophenes are direct precursors where the aldehyde functionality is already in place. As mentioned, 4-bromothiophene-3-carbaldehyde is a prime example. fishersci.comtcichemicals.com The synthetic challenge then becomes the introduction of the carboxylic acid group at the 3-position. Standard methods for the oxidation of aldehydes to carboxylic acids can be employed if the precursor is 3-methyl-4-formylthiophene. organic-chemistry.orgchemsynthesis.com However, for 4-bromothiophene-3-carbaldehyde, the focus is on converting the bromo-substituent.
The direct carboxylation of thiophene rings is also a potential strategy. While challenging due to the relatively low acidity of thiophenic C-H bonds, methods using strong bases or transition metal catalysis have been developed. mdpi.comresearchgate.netresearchgate.net
Role of Activated Methylene Compounds in Thiophene Ring Formation
The Gewald aminothiophene synthesis is a powerful one-pot multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgnih.govresearchgate.netarkat-usa.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgwikipedia.org While this reaction classically yields 2-aminothiophenes, modifications and subsequent functionalization of the resulting aminothiophene could potentially lead to the desired 4-formyl-3-carboxylic acid structure. For instance, an appropriately substituted carbonyl compound and an activated methylene compound containing a precursor to the formyl group could be envisioned as starting materials. The amino group introduced by the Gewald reaction can be removed or transformed in subsequent synthetic steps.
Functional Group Interconversions and Transformations on the Thiophene Scaffold
The thiophene ring and its substituents, the formyl and carboxylic acid groups of this compound, offer a versatile platform for a variety of chemical transformations. These reactions are crucial for the synthesis of the target molecule and for creating a diverse range of its analogs.
Oxidation Reactions to Introduce or Modify the Carboxylic Acid Functionality
The carboxylic acid group is a key feature of the target molecule, and its introduction or modification often relies on oxidation reactions. While direct oxidation of a substituent at the 3-position of a pre-formed 4-formylthiophene is a potential route, more commonly, the thiophene ring is first functionalized with a group that can be readily oxidized to a carboxylic acid.
One established method for synthesizing thiophenecarboxylic acids is through the oxidation of corresponding alkyl or acyl precursors. For instance, 2-acetylthiophene (B1664040) can be oxidized to thiophene-2-carboxylic acid. wikipedia.org Similarly, thiophene-2-carboxaldehyde can be oxidized to yield the corresponding carboxylic acid. wikipedia.orggoogle.com These transformations are typically achieved using strong oxidizing agents.
A notable catalytic system for the synthesis of 2-thiophenecarboxylic acid and its derivatives involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, yielding the products in total yields of 44–85%. semanticscholar.org This reaction is catalyzed by Fe(acac)3, VO(acac)2, and Mo(CO)6. semanticscholar.org The proposed mechanism involves the oxidation of methanol (B129727) to formaldehyde, which then hydroxymethylates the thiophene. Subsequent oxidation of the hydroxymethyl group leads to the carboxylic acid, which can then be esterified in the presence of excess methanol. semanticscholar.org
| Catalyst | Temperature (°C) |
| Mo(CO)6 | 130 |
| Fe(acac)3 | 140 |
| VO(acac)2 | 175 |
This table illustrates the reaction temperatures required for the synthesis of 2-thiophenecarboxylic acid derivatives with different catalysts. semanticscholar.org
Reactions of the Formyl Group (e.g., Condensation, Reduction, Nucleophilic Additions)
The formyl group at the 4-position of the thiophene ring is a highly reactive functional group that can undergo a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.
Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with various nucleophiles. For example, thiophene formyl thiourea (B124793) derivatives have been synthesized through a multi-step process that includes an amination reaction, highlighting the reactivity of the formyl group towards amines. sioc-journal.cn
Reduction: The formyl group can be reduced to a hydroxymethyl group using standard reducing agents such as sodium borohydride (B1222165). Further reduction to a methyl group can also be achieved.
Nucleophilic Additions: The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. A prominent example is the Grignard reaction, where organomagnesium halides add to the aldehyde to form secondary alcohols.
Carboxylation Reactions (e.g., Grignard Reaction, Palladium-Catalyzed Carbonylation)
Direct introduction of a carboxylic acid group onto the thiophene ring is a key strategy for the synthesis of thiophenecarboxylic acids.
Grignard Reaction: A traditional and effective method for carboxylation involves the use of a Grignard reagent. This process typically starts with a halogenated thiophene, such as 2-bromothiophene. google.com The bromothiophene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the thiophenecarboxylic acid upon acidic workup. google.com
Palladium-Catalyzed Carbonylation: More contemporary methods focus on transition-metal-catalyzed C-H activation and carboxylation. Palladium-catalyzed carbonylation of thiophenes with carbon dioxide (CO2) has been investigated. mdpi.comconsensus.app This reaction proceeds through the cleavage of a C-H bond, followed by the insertion of CO2 into the resulting palladium-carbon bond. mdpi.com The CO2 insertion step is considered the rate-determining step in this process. mdpi.comconsensus.app Catalytic amounts of Pd(OAc)2 have been shown to be effective for the direct carbonylation of thiophenes to their corresponding carboxylic acids under CO/CO2-binary conditions. rsc.org The presence of pressurized CO2 helps to suppress the decomposition of the active palladium catalyst. rsc.org
| Reactants | Catalyst System | Product |
| Thiophene, CO2 | Palladium(II) acetate | 2-Thiophenecarboxylic acid |
| Thiophenes, CO/CO2 | Pd(OAc)2, p-benzoquinone | Thiophenecarboxylic acids |
| Thiophene, CO2 | Cesium carbonate/carboxylate | Thiophene-2-carboxylate |
This table summarizes various carboxylation reactions of thiophene. mdpi.comrsc.orgmdpi.com
Derivatization Strategies for Structural Diversity
To explore the structure-activity relationships and potential applications of this compound, the synthesis of a diverse range of derivatives is essential. This is achieved through derivatization of the core scaffold.
Introduction of Aryl and Naphthyl Substituents via Coupling Reactions (e.g., Suzuki-Miyaura)
The introduction of aryl and naphthyl groups onto the thiophene ring can significantly influence the electronic and biological properties of the molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings.
This reaction typically involves the coupling of a halogenated thiophene derivative with an aryl or naphthyl boronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgmdpi.comrsc.org The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and generally good yields. nih.gov For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via a Suzuki cross-coupling reaction of the corresponding 5-bromo-thiophene derivative with various aryl boronic acids. mdpi.com Similarly, this reaction has been employed to synthesize 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes from 2,3,4-tribromothiophene (B1329577) in a site-selective manner. researchgate.net
| Thiophene Substrate | Coupling Partner | Catalyst System | Product |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | Pd catalyst | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides |
| 2,3,4-Tribromothiophene | Aryl boronic acids | Pd catalyst | 2-Aryl-3,4-dibromothiophenes |
| 2,5-Dibromothiophene | Isopropenyl-substituted boron derivative | Pd catalyst | 2,5-Diisopropenylthiophene |
This table presents examples of Suzuki-Miyaura coupling reactions on thiophene substrates to introduce aryl and other substituents. mdpi.comrsc.orgresearchgate.net
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid functionality is a prime site for derivatization through esterification and amidation reactions. libretexts.org These transformations are fundamental in medicinal chemistry for modifying the polarity, solubility, and biological activity of a lead compound.
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. youtube.com This reaction, known as Fischer esterification, is a reversible process where water is eliminated. youtube.com
Amidation: The reaction of a carboxylic acid with an amine yields an amide. libretexts.org This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents. Direct amidation by heating a carboxylic acid with an amine is also possible, though often requires high temperatures to drive off the water that is formed. mdpi.com A variety of thiophene carboxamide derivatives have been synthesized, demonstrating the feasibility of this derivatization strategy. researchgate.net
| Reaction | Reactants | Product |
| Esterification | Carboxylic acid, Alcohol | Ester |
| Amidation | Carboxylic acid, Amine | Amide |
This table outlines the basic reactants and products for esterification and amidation of the carboxylic acid group.
Synthesis of Polyfunctional Thiophene Derivatives
The construction of the thiophene ring with multiple substituents can be achieved through several named reactions, each offering a pathway to specific substitution patterns.
One of the most versatile methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgresearchgate.net The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org The mechanism is believed to involve a stable intermediate formed from the initial condensation, followed by an unknown mechanism for sulfur addition. wikipedia.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org
Another significant method is the Fiesselmann thiophene synthesis , which provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. This reaction involves the condensation of thioglycolic acid with α,β-acetylenic esters in the presence of a base. wikipedia.org The mechanism proceeds through a series of base-catalyzed 1,4-conjugate additions to form a thioacetal, which then undergoes intramolecular Dieckmann condensation. Variations of this method, for instance, using a cyclic β-ketoester and thioglycolic acid, can lead to different products depending on the reaction conditions. wikipedia.org If a nitrile group is present instead of an ester, the reaction can yield 3-aminothiophenes. wikipedia.org
The Paal-Knorr thiophene synthesis is a classical method that involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to yield thiophenes. pharmaguideline.com This method is effective for producing substituted thiophenes. pharmaguideline.com
For the specific case of 3,4-disubstituted thiophenes, a regiospecific synthesis can be achieved through an intermolecular cycloaddition–cycloreversion procedure between disubstituted acetylenes and a thiazole (B1198619) derivative. rsc.org Furthermore, 3,4-bis(trimethylsilyl)thiophene has been utilized as a versatile building block for creating unsymmetrically 3,4-disubstituted thiophenes through stepwise regiospecific mono-ipso-substitution followed by palladium-catalyzed cross-coupling reactions. nih.gov
While a direct, one-step synthesis for this compound is not prominently described, a multi-step approach starting from a pre-functionalized thiophene or by building the ring with the desired substituents is conceivable. For instance, one could envision a strategy starting with a 3-thiophenecarboxylic acid derivative that is subsequently formylated at the 4-position. Alternatively, a 3,4-dihalothiophene could serve as a precursor, with sequential introduction of the formyl and carboxyl groups via metallation and reaction with appropriate electrophiles.
The following table summarizes key reactions for the synthesis of polyfunctional thiophenes:
| Reaction Name | Starting Materials | Key Features | Resulting Thiophene Derivative |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | One-pot, multi-component reaction | Polysubstituted 2-aminothiophenes |
| Fiesselmann Synthesis | Thioglycolic acid, α,β-Acetylenic esters, Base | Yields hydroxylated thiophenes | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfur source (e.g., P₂S₅) | Classical method for thiophene ring formation | Substituted thiophenes |
Process Optimization and Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of thiophene derivatives requires careful consideration of process optimization and scalability to ensure efficiency, safety, and cost-effectiveness. Key factors in this scale-up process include the choice of reagents, reaction conditions, and purification methods.
For instance, in the synthesis of thiophene derivatives, optimizing reaction conditions such as temperature, solvent, and catalyst loading is crucial. Studies on the synthesis of various thiophenes have highlighted the importance of these parameters. For example, in metal-catalyzed reactions, the choice of catalyst and its concentration can significantly impact the yield and purity of the product. semanticscholar.org
The scalability of synthetic routes is a major consideration. One-pot reactions like the Gewald synthesis are often favored for industrial applications due to their operational simplicity and reduced waste generation. researchgate.net However, the exothermic nature of some steps and the handling of reagents like elemental sulfur require careful engineering controls on a larger scale.
The choice of starting materials and reagents also plays a critical role in the economic viability of a process. Utilizing readily available and less hazardous materials is a key objective in process development. For example, while some laboratory syntheses may employ expensive or toxic reagents, alternative, more sustainable options are sought for large-scale production.
Purification of the final product is another critical aspect of scalability. While chromatographic methods are common in the laboratory, they are often not practical for large-scale production. Alternative purification techniques such as crystallization, distillation, or extraction are generally preferred. The development of a robust purification process is essential to meet the required purity specifications for the final compound.
The following table outlines some general considerations for the process optimization and scalability of thiophene derivative synthesis:
| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |
| Reaction Vessel | Glassware | Stainless steel or glass-lined reactors | Heat transfer, mixing efficiency, material compatibility |
| Reagent Addition | Manual addition | Controlled addition via pumps | Control of reaction rate and temperature |
| Temperature Control | Heating mantles, ice baths | Jacketed reactors with heating/cooling fluids | Precise temperature control for safety and selectivity |
| Purification | Chromatography | Crystallization, distillation, extraction | Efficiency, solvent usage, waste generation |
| Safety | Fume hood | Process safety management, hazard analysis | Handling of hazardous materials, emergency procedures |
Reactivity Profiles and Mechanistic Investigations of 4 Formylthiophene 3 Carboxylic Acid Scaffolds
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions.
Nucleophilic Acyl Substitution and Derivatives' Reactivity Hierarchy
Carboxylic acid derivatives, including 4-formylthiophene-3-carboxylic acid, undergo nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile replaces the hydroxyl group of the carboxylic acid. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. masterorganicchemistry.comvanderbilt.edu
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a general hierarchy. ucalgary.cakhanacademy.orgyoutube.com This order is influenced by the nature of the substituent attached to the acyl group, which affects the electrophilicity of the carbonyl carbon and the ability of the substituent to act as a leaving group. ucalgary.ca Generally, more reactive derivatives can be converted into less reactive ones. vanderbilt.edu
Table 1: General Reactivity Hierarchy of Carboxylic Acid Derivatives
| Derivative | General Structure | Reactivity |
|---|---|---|
| Acid Chlorides | R-COCl | Most Reactive |
| Acid Anhydrides | R-CO-O-CO-R' | ↓ |
| Thioesters | R-CO-SR' | ↓ |
| Esters | R-CO-OR' | ↓ |
| Carboxylic Acids | R-COOH | ↓ |
This table illustrates the general order of reactivity for common carboxylic acid derivatives.
The reactivity trend can be rationalized by considering the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org For instance, a chloride ion is a much weaker base than a hydroxide (B78521) ion, making acid chlorides significantly more reactive than carboxylic acids. Resonance stabilization also plays a part; the lone pair of electrons on the nitrogen atom in amides can delocalize into the carbonyl group, reducing the electrophilicity of the carbonyl carbon and making amides the least reactive in the series. ucalgary.ca
Decarboxylative Reactions and Underlying Mechanisms
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. jackwestin.com While this reaction can be challenging for many carboxylic acids due to a high activation energy, certain structural features can facilitate it. jackwestin.commasterorganicchemistry.com For instance, β-keto acids and malonic acids undergo decarboxylation relatively easily upon heating. masterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids often proceeds through a cyclic, concerted transition state. masterorganicchemistry.com
In the context of heteroaromatic carboxylic acids like those derived from thiophene (B33073), decarboxylation can be more complex. The stability of the thiophene ring can influence the reaction's feasibility. youtube.com Mechanistic studies on the decarboxylation of thiophene-2-carboxylic acid have highlighted the difficulty of this process under certain conditions compared to furan-2-carboxylic acid and pyrrole-2-carboxylic acid. youtube.com The mechanism can involve an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com Recent research has also explored direct decarboxylative functionalization of carboxylic acids through hydrogen-atom transfer (HAT) under neutral conditions, offering an alternative to traditional redox methods. nih.gov
Reactivity of the Aldehyde Functionality
The aldehyde group (-CHO), also known as a formyl group, is characterized by a carbonyl group bonded to a hydrogen atom and a carbon atom. fiveable.me
Electrophilic and Nucleophilic Character of the Formyl Group
The formyl group is a highly reactive functional group. fiveable.me The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. fiveable.melibretexts.org This electrophilic character is the basis for many of the characteristic reactions of aldehydes, including nucleophilic addition. Aldehydes are generally more reactive than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group. libretexts.org
The formyl group can also exhibit nucleophilic character, although this is less common. For instance, the hydrogen atom attached to the carbonyl group is not typically acidic, but the conjugate base of an aldehyde, an acyl anion, can be generated under specific conditions and act as a nucleophile.
The formyl group can be readily oxidized to a carboxylic acid. fiveable.memsu.edu This is a common transformation and is the basis for qualitative tests for aldehydes like the Tollens' test. fiveable.me Conversely, aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). jackwestin.commsu.edu
Intramolecular and Intermolecular Cyclization Reactions
The presence of both a carboxylic acid and an aldehyde group on the same thiophene scaffold allows for the possibility of intramolecular cyclization reactions. When a nucleophile and an electrophile are present in the same molecule, ring formation can occur. masterorganicchemistry.com The feasibility and outcome of such reactions are often dependent on the ring size being formed, with 5- and 6-membered rings being particularly favored. masterorganicchemistry.com
For this compound, intramolecular reactions could potentially lead to the formation of fused ring systems. For example, an intramolecular Fischer esterification could theoretically lead to a lactone, a cyclic ester. masterorganicchemistry.com
Intermolecular cyclization reactions involving the aldehyde functionality are also well-documented in organic synthesis. For instance, aldehydes can react with various nucleophiles in condensation reactions to form larger, often heterocyclic, structures. researchgate.net Palladium-catalyzed oxidative cyclization is a modern synthetic method that has been used to synthesize benzothiophene-3-carboxylic esters from related precursors. nih.gov
Electronic Properties and Their Influence on Reactivity
The electronic properties of the this compound molecule are a key determinant of its reactivity. The thiophene ring, being an electron-rich aromatic system, influences the electron distribution across the molecule. The sulfur atom in the thiophene ring can participate in resonance, donating electron density to the ring.
However, both the formyl and carboxylic acid groups are electron-withdrawing groups. These groups decrease the electron density of the thiophene ring and influence the acidity of the carboxylic acid and the electrophilicity of the aldehyde. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of such molecules. researchgate.netmdpi.com For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net The HOMO-LUMO energy gap is also a significant predictor of a molecule's stability and reactivity. mdpi.com
The interplay of the electron-donating character of the thiophene ring and the electron-withdrawing nature of the substituents creates a unique electronic environment that governs the specific reactivity patterns of this compound and its derivatives.
Role of the Thiophene Ring in Electronic Activation/Deactivation
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, plays a pivotal role in modulating the reactivity of the attached formyl and carboxylic acid groups. wikipedia.org Thiophene is considered an electron-rich aromatic system due to the ability of the sulfur atom's lone pairs to participate in the π-electron system. wikipedia.org This electron-donating character, however, is not as pronounced as in furan (B31954) or pyrrole, but it is significant enough to influence the molecule's electronic landscape.
In the context of the substituents, the electron-rich nature of the thiophene ring can influence the reactivity of the formyl and carboxylic acid groups. The π-system of the thiophene ring can delocalize electron density, which can affect the electrophilicity of the carbonyl carbons in both the aldehyde and the carboxylic acid. libretexts.org
Computational studies, such as those employing Density Functional Theory (DFT) and Hartree-Fock methods, have been used to probe the electronic structures of substituted thiophenes. nih.gov These studies reveal that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is significantly influenced by the substitution pattern, which in turn affects the molecule's susceptibility to nucleophilic attack. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups on the thiophene ring can lower the energy of the LUMO, making the ring more susceptible to nucleophilic aromatic substitution. nih.gov
The position of the substituents on the thiophene ring is also a critical determinant of reactivity. For example, a comparative study of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid highlighted differences in their reactivity, which were attributed to both steric and electronic factors. nih.govresearchgate.net These differences underscore the nuanced role of the thiophene ring's structure in directing chemical transformations.
Substituent Effects on Reaction Pathways and Yields
The formyl and carboxylic acid groups on the thiophene ring are both electron-withdrawing groups. Their presence significantly influences the reactivity of the thiophene ring and each other. The formyl group (-CHO) is a moderately deactivating group, while the carboxylic acid group (-COOH) is also deactivating towards electrophilic aromatic substitution. Their combined presence on the thiophene ring at positions 4 and 3, respectively, renders the ring electron-deficient and less susceptible to electrophilic attack compared to unsubstituted thiophene.
Conversely, this electron-deficient nature makes the thiophene ring in this compound more susceptible to nucleophilic aromatic substitution (SNA r). nih.gov The electron-withdrawing substituents stabilize the negative charge that develops in the Meisenheimer complex intermediate during an SNA r reaction. nih.gov
The interplay between the formyl and carboxylic acid groups also dictates the chemoselectivity of reactions. For instance, reactions targeting the formyl group, such as reductions or condensations, can be influenced by the presence of the neighboring carboxylic acid. The acidity of the carboxylic acid proton can affect reaction conditions, and the carboxylate group, once formed, can influence the electronic environment of the formyl group.
Research has shown that the nature of substituents on the thiophene ring can dramatically alter reaction outcomes and yields. A study investigating the nucleophilic aromatic substitution on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) demonstrated that the nature of the substituent 'X' significantly impacted the activation free energy of the nucleophilic addition. nih.gov When 'X' was a strong electron-withdrawing group like cyano (-CN) or nitro (-NO2), the reaction proceeded more readily compared to when 'X' was a hydrogen atom. nih.gov This highlights the critical role of substituent-induced electronic effects in governing reaction kinetics.
The following table summarizes the effect of different substituents on the reactivity of the thiophene ring in nucleophilic aromatic substitution reactions:
| Substituent (X) at C3 | Activation Free Energy (kcal/mol) for Nucleophilic Addition | Reactivity |
| -NO2 | Lower | Higher |
| -CN | 19.0 | High |
| -H | 24.1 | Low |
| Data derived from a computational study on 2-methoxy-3-X-5-nitrothiophenes. nih.gov |
Mechanistic Pathways of Key Transformations (e.g., Cycloadditions, Cross-Couplings)
The bifunctional nature of this compound makes it a valuable substrate for a variety of chemical transformations, including cycloaddition and cross-coupling reactions. The mechanistic pathways of these reactions are of significant interest for the synthesis of complex heterocyclic systems.
Cycloaddition Reactions:
While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in the provided search results, the thiophene moiety can, in principle, participate as either the diene or dienophile component in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.org However, the aromaticity of the thiophene ring makes it a less reactive diene compared to non-aromatic dienes. The presence of electron-withdrawing formyl and carboxyl groups would further decrease its reactivity as a diene but could potentially enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions.
A related class of reactions, [4+3] cycloadditions, are powerful methods for the construction of seven-membered rings. wikipedia.org These reactions typically involve a diene reacting with an oxyallyl cation. wikipedia.org While not directly demonstrated for this compound, analogous systems with diene functionalities have been shown to undergo such transformations. nih.gov
Cross-Coupling Reactions:
Cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Carboxylic acids have emerged as versatile coupling partners in various cross-coupling reactions, often through a decarboxylative mechanism. nih.govnih.gov
In the context of this compound, the carboxylic acid group could potentially undergo decarboxylative cross-coupling. A plausible mechanistic pathway, often catalyzed by transition metals like palladium or nickel in conjunction with a photoredox catalyst, would involve the following key steps: nih.govumich.edu
Activation of the Carboxylic Acid: The carboxylic acid is typically converted into a more reactive species, such as a redox-active ester. umich.edu
Single-Electron Transfer (SET): The photocatalyst, upon excitation by light, can engage in a single-electron transfer with the activated carboxylic acid, leading to a radical intermediate and loss of carbon dioxide (decarboxylation).
Formation of an Organometallic Intermediate: The resulting thienyl radical can then be trapped by the transition metal catalyst (e.g., Ni(0) or Ni(I)) to form an organonickel species.
Transmetalation (if applicable): If the coupling partner is an organometallic reagent (e.g., an organoborane in Suzuki coupling or an organozinc in Negishi coupling), a transmetalation step would occur. youtube.com
Reductive Elimination: The final carbon-carbon bond is formed through reductive elimination from the organometallic intermediate, regenerating the active catalyst.
The following table outlines the general steps in a metallaphotoredox-catalyzed decarboxylative cross-coupling reaction:
| Step | Description |
| 1. Catalyst Excitation | A photocatalyst absorbs light and reaches an excited state. |
| 2. Redox-Active Ester Formation | The carboxylic acid is converted to a redox-active ester. |
| 3. Single-Electron Reduction | The excited photocatalyst reduces the redox-active ester, leading to decarboxylation and formation of a radical. |
| 4. Oxidative Addition | The radical adds to a low-valent metal catalyst (e.g., Ni(0)). |
| 5. Coupling with Electrophile | The resulting organometallic species reacts with the electrophilic coupling partner. |
| 6. Reductive Elimination | The final product is formed, and the catalyst is regenerated. |
| This is a generalized mechanism for metallaphotoredox-catalyzed cross-coupling of carboxylic acids. nih.gov |
The formyl group on the thiophene ring would likely remain intact under many cross-coupling conditions, offering a handle for further synthetic modifications. However, its electronic influence could affect the rate and efficiency of the cross-coupling reaction.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment
Experimental ¹H and ¹³C NMR data are crucial for identifying the chemical environment of each hydrogen and carbon atom in the molecule. For 4-Formylthiophene-3-carboxylic acid, this would involve the assignment of specific chemical shifts (δ) in parts per million (ppm) to the thiophene (B33073) ring protons, the formyl proton, the carboxylic acid proton, and the corresponding carbon atoms in the thiophene ring, formyl group, and carboxyl group. However, specific, verified experimental NMR data for this compound could not be located.
2D NMR Techniques for Structural Connectivity
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity between atoms. These studies would provide unambiguous evidence for the placement of the formyl and carboxylic acid groups on the thiophene ring by showing correlations between protons and carbons. No published 2D NMR studies specifically detailing the structural connectivity of this compound were found.
Comparison of Experimental and Quantum-Chemically Calculated NMR Parameters
Modern structural analysis often involves comparing experimentally obtained NMR data with parameters calculated using quantum-chemical methods like Density Functional Theory (DFT). This comparison helps to validate the experimental assignments and provides deeper insight into the electronic structure of the molecule. Research presenting a direct comparison of experimental and calculated NMR parameters for this compound is not available.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy measures the interaction of infrared radiation or inelastically scattered light with a molecule, providing information about its functional groups and molecular structure.
Characterization of Carbonyl (C=O), Hydroxyl (O-H), and Carbon-Oxygen (C-O) Stretching Frequencies
The FTIR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands for the key functional groups. Specifically, these would include the stretching vibrations (ν) for the aldehyde carbonyl (C=O), the carboxylic acid carbonyl (C=O), the carboxylic acid hydroxyl (O-H), and the carbon-oxygen single bond (C-O). While general frequency ranges for these groups are well-established, specific experimental data pinpointing these frequencies in this compound is not documented in available sources.
Spectroscopic Evidence for Hydrogen Bonding and Dimerization
Carboxylic acids commonly form hydrogen-bonded dimers in the solid state and in non-polar solvents, which significantly affects the vibrational frequencies, particularly of the O-H and C=O groups. Spectroscopic analysis would be used to investigate the presence and nature of such intermolecular interactions in this compound. However, no studies providing spectroscopic evidence for hydrogen bonding or dimerization specifically for this compound could be identified.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it provides invaluable information for confirming its elemental composition and elucidating its molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is crucial for accurately determining the elemental formula of a compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₆H₄O₃S), the exact mass can be calculated and compared with the experimentally measured mass to confirm its elemental composition with a high degree of confidence.
In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of these fragmentation patterns provides a molecular fingerprint that helps in elucidating the structure of the parent molecule. For this compound, the fragmentation is influenced by the functional groups present, namely the carboxylic acid and the aldehyde group attached to the thiophene ring.
Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45) through cleavage of the bonds adjacent to the carbonyl group. libretexts.org Aldehydes can exhibit fragmentation through the loss of a hydrogen atom (-H, mass loss of 1) or the formyl group (-CHO, mass loss of 29). libretexts.org
For aromatic systems like thiophene, the molecular ion peak is typically strong due to the stability of the ring structure. libretexts.org The fragmentation of this compound would likely show a combination of these characteristic losses, allowing for detailed structural confirmation. For instance, a McLafferty rearrangement, common in molecules with a gamma-hydrogen relative to a carbonyl group, could also occur, leading to specific fragment ions. youtube.comyoutube.comyoutube.com
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Lost | Mass Loss (Da) | Resulting Ion Structure (Predicted) |
| H | 1 | C₆H₃O₃S⁺ |
| OH | 17 | C₆H₃O₂S⁺ |
| CHO | 29 | C₅H₄O₂S⁺ |
| COOH | 45 | C₅H₄OS⁺ |
This table is predictive and based on general fragmentation patterns of carboxylic acids and aldehydes. Actual fragmentation would need to be confirmed by experimental data.
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOFMS) is a state-of-the-art technique for analyzing complex volatile and semi-volatile mixtures. unito.itlabrulez.com This method offers significantly enhanced peak capacity and sensitivity compared to traditional one-dimensional GC-MS. chromatographyonline.com
In scenarios where this compound is present within a complex matrix, such as in environmental samples or industrial process streams, GC×GC/TOFMS provides the necessary resolving power to separate it from interfering compounds. labrulez.comchromatographyonline.com The time-of-flight mass analyzer allows for rapid acquisition of full mass spectra, enabling both the identification of target compounds like this compound and the characterization of unknown components in the mixture. chromatographyonline.comresearchgate.net The structured nature of GC×GC chromatograms, where chemically similar compounds elute in specific regions, further aids in the identification and quantification of compound classes, including thiophene derivatives. unito.itresearchgate.net
Electronic Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they transition between different electronic energy levels. These techniques are sensitive to the electronic structure of molecules and the nature of their environment.
Derivatives of this compound are expected to exhibit interesting absorption and emission properties due to the presence of the electron-withdrawing formyl and carboxylic acid groups on the electron-rich thiophene ring. This arrangement can lead to the formation of push-pull systems, which are known for their unique photophysical behaviors. rsc.org
Studies on similar donor-π-acceptor (D-π-A) thiophene-based compounds have shown that modifications to the molecular structure, such as altering the strength of donor or acceptor groups, can significantly influence the intramolecular charge transfer (ICT) characteristics. rsc.org This, in turn, affects the absorption and emission spectra. For instance, increasing the electron-donating or electron-withdrawing strength of substituents can lead to a bathochromic (red) shift in the absorption and, more dramatically, in the fluorescence emission spectra. rsc.orgnih.gov The fluorescence quantum yield and lifetime are also highly dependent on the molecular structure and the surrounding solvent. rsc.org
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. d-nb.info This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, a hallmark of intramolecular charge transfer (ICT). researchgate.netscispace.com In ICT, electronic charge is redistributed from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.
For derivatives of this compound, the thiophene ring can act as a π-bridge, facilitating charge transfer from a donor substituent to the formyl and carboxyl acceptor groups. The extent of this charge transfer and the resulting solvatochromic shift depend on the solvent's polarity. rsc.org A positive solvatochromism, where the emission peak shifts to a lower energy (red-shift) in more polar solvents, is indicative of a larger dipole moment in the excited state compared to the ground state. nih.gov This phenomenon is a direct consequence of the stabilization of the more polar excited state by polar solvent molecules. d-nb.info The study of solvatochromism in these derivatives provides valuable insights into their excited-state properties and the nature of their ICT processes. rsc.orgresearchgate.net
X-ray Crystallography
Determination of Solid-State Molecular Conformation and Crystal Packing
A crystallographic study of this compound would reveal its solid-state conformation. Key conformational features of interest would include the planarity of the thiophene ring and the relative orientations of the formyl and carboxylic acid substituents. In many thiophene-3-carbonyl derivatives, a phenomenon known as "ring flip disorder" is observed, where the sulfur atom and the opposing C-H group of the thiophene ring can occupy two positions. researchgate.netresearchgate.net An X-ray study would confirm whether this disorder is present in the crystal structure of this compound.
The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces and determines the macroscopic properties of the crystal. Analysis of the packing would reveal the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₄O₃S |
| Formula Weight | 156.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 658.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.575 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallography experiment.
Analysis of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking)
The packing of molecules within a crystal is directed by a network of non-covalent intermolecular interactions. For this compound, the most significant of these would likely be hydrogen bonds and π-π stacking interactions.
The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that the carboxylic acid moieties would form dimeric structures through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. nih.govmdpi.com The formyl group's oxygen atom could also act as a hydrogen bond acceptor. researchgate.net
Table 2: Hypothetical Hydrogen Bond Geometry for this compound
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| O-H···O (carboxylic acid) | 0.85 | 1.80 | 2.65 | 175 |
| C-H···O (formyl) | 0.95 | 2.45 | 3.30 | 150 |
Note: This table presents hypothetical data to illustrate the parameters used to describe hydrogen bonds.
Hirshfeld Surface Analysis and Full Interaction Maps for Non-Covalent Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. wikipedia.orgaaronchem.comechemi.comresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is colored according to the types and closeness of intermolecular contacts.
Full interaction maps, derived from the Hirshfeld surface, provide a more detailed picture of the interaction energies between the molecule and its crystalline environment, highlighting regions that are favorable for specific types of interactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the properties of molecules. These calculations provide precise information about the electronic structure and are instrumental in predicting spectroscopic and thermodynamic parameters. For thiophene-based carboxylic acids, DFT has been widely used to study structure, reactivity, and spectral properties. mdpi.comresearchgate.net
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For thiophene (B33073) carboxylic acids, DFT methods like B3LYP with basis sets such as 6-31G** are commonly employed to determine optimized bond lengths, bond angles, and dihedral angles. nih.goviosrjournals.org Studies on the related 2-thiophene carboxylic acid (TCA) have shown that the calculated geometries are in good agreement with experimental data. iosrjournals.org
Vibrational frequency analysis, based on the optimized geometry, predicts the molecule's infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions. iosrjournals.org The stretching vibration (ν) of the carbonyl group (C=O) in the carboxylic acid is a key diagnostic peak, typically appearing in the region of 1690–1750 cm⁻¹ for the protonated form. nih.gov Theoretical calculations can precisely predict this frequency, which is sensitive to the electronic environment and hydrogen bonding. nih.gov For instance, the calculated C=O stretching frequency for a carboxylic acid dimer is found near 1710 cm⁻¹, while it increases in the monomeric state. libretexts.org
| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid (Dimer) | O-H Stretch | 2500 - 3300 (broad) | libretexts.org |
| Carboxylic Acid (Dimer) | C=O Stretch | ~1710 | libretexts.org |
| Carboxylic Acid (Monomer) | O-H Stretch | ~3500 | libretexts.org |
| Thiophene Ring | C-H Stretch | 3000 - 3100 | iosrjournals.org |
| Thiophene Ring | Ring Stretch | 1350 - 1600 | iosrjournals.org |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comsciforum.net
For thiophene derivatives, the HOMO is often distributed over the thiophene ring, indicating it is the primary site for electrophilic attack. The LUMO distribution highlights regions susceptible to nucleophilic attack. researchgate.net In thiophene carboxylic acids, the electron-withdrawing nature of the carboxyl and formyl groups influences the energy and distribution of these orbitals. mdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. mdpi.com In these maps, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For carboxylic acids, the most negative potential is typically located on the carbonyl oxygen atom. mdpi.comresearchgate.net
| Property | Description | Significance | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | mdpi.commdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | mdpi.commdpi.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicator of chemical reactivity and stability | mdpi.comresearchgate.net |
Theoretical calculations are highly effective in predicting spectroscopic parameters. TD-DFT is used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comcnr.it Carboxylic acids without extensive conjugation typically absorb around 210 nm, which is often too low for practical UV-Vis analysis. libretexts.orglibretexts.org However, the presence of the thiophene ring and the formyl group in 4-formylthiophene-3-carboxylic acid is expected to shift the absorption to longer wavelengths.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of DFT. mdpi.com The acidic proton of a carboxylic acid is characteristically found far downfield in ¹H NMR spectra, typically in the 10–12 ppm range, due to significant deshielding. libretexts.orglibretexts.org The carbonyl carbon of a carboxylic acid appears in the 160–180 ppm region of the ¹³C NMR spectrum. libretexts.orglibretexts.org Computational methods can reproduce these chemical shifts with high accuracy, aiding in the structural elucidation of complex molecules. mdpi.com
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10 - 12 | libretexts.orglibretexts.org |
| ¹H | α-Proton (-CH) | 2 - 3 | libretexts.org |
| ¹³C | Carbonyl (-C=O) | 160 - 180 | libretexts.orglibretexts.org |
DFT calculations can be used to estimate the standard thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netmdpi.com These properties are derived from the vibrational frequency analysis and are crucial for understanding the stability of molecules and the feasibility of chemical reactions. mdpi.comchemrxiv.org
Furthermore, computational methods allow for the mapping of reaction energy profiles. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. researchgate.net This information is vital for predicting reaction kinetics and mechanisms. For a molecule like this compound, these calculations could be used to study its synthesis, degradation pathways, or its participation in various chemical transformations. chemrxiv.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the conformational flexibility and dynamics of molecules in various environments. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how a molecule's structure evolves over time. mdpi.com
For molecules with rotatable bonds, such as the carboxylic acid group in this compound, MD simulations are invaluable for exploring the conformational landscape. The carboxyl group can exist in different conformations, primarily the syn and anti states, which are defined by the dihedral angle of the C-C-O-H bond. nih.gov While the syn conformation is generally more stable and predominantly used in simulations, the anti state can also be present, particularly in solution. nih.gov
MD simulations can be used to assess the stability of different conformers and the energy barriers for rotation between them. nih.gov The simulations can also reveal the influence of the solvent on conformational preferences and the dynamics of intramolecular hydrogen bonding. nih.gov Analysis of the root-mean-square deviation (RMSD) from the simulation trajectories can indicate the stability of the molecule's conformation over time, with smaller fluctuations suggesting a more stable structure. nih.govmdpi.com Such studies are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic system. researchgate.netresearchgate.net
Exploration of Ligand-Protein Binding Mechanisms
Understanding how a ligand binds to its protein target is fundamental for rational drug design. Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in elucidating these interactions at an atomic level.
In studies of related 4-arylthiophene-3-carboxylic acid derivatives, these methods have been crucial. For instance, in the development of inhibitors for the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for analgesics, computational modeling has been key. nih.gov These studies have led to the identification of potent inhibitors, such as the 4-arylthiophene-3-carboxylic acid derivative known as DFBTA. nih.gov While specific binding studies on this compound are not extensively documented in publicly available literature, the principles from related compounds can be extrapolated. The carboxylic acid and formyl groups of the thiophene ring are expected to form key hydrogen bonds and electrostatic interactions within a protein's binding pocket. The thiophene ring itself can engage in hydrophobic and π-stacking interactions.
The binding of aryl carboxylic acid derivatives to proteins like human serum albumin has been shown to be influenced by the molecule's chemical features. nih.gov Factors such as the length of a carbon chain substituent and halogen substitutions on the aromatic rings can enhance binding, while the presence of hydrophilic groups may decrease it. nih.gov These general principles would also apply to this compound when considering its interaction with transport proteins and potential off-target binding.
Homology Modeling for Target Protein Structure Prediction
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling provides a computational approach to generate a reliable model. nih.gov This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. nih.govredalyc.org The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. redalyc.org
For a novel compound like this compound, identifying its biological targets is the first step. Once a potential target is identified, if its crystal structure is unknown, homology modeling can be employed to build a 3D model. This model can then be used for virtual screening of compound libraries or for detailed docking studies to predict the binding mode of this compound and its analogs. The program MODELLER is a widely used tool for this purpose. nih.gov The process involves sequence alignment, model building, and refinement to produce a high-quality protein structure suitable for further computational analysis. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are cornerstones of modern drug design, aiming to correlate the chemical structure of a compound with its biological activity.
Computational Approaches to Correlate Structure with Biological Activity
Computational methods in SAR and QSAR analysis involve the calculation of molecular descriptors that quantify various physicochemical properties of a molecule. These descriptors are then used to build mathematical models that can predict the activity of new, untested compounds. researchgate.net
A study on 4-arylthiophene-3-carboxylic acid derivatives as ANO1 inhibitors provides an excellent example of SAR. nih.gov By systematically modifying different parts of the molecule and assessing the impact on inhibitory activity, researchers were able to identify key structural features required for potent inhibition. nih.gov For instance, the study led to the discovery of DFBTA, which exhibited a dramatic increase in ANO1 inhibition with an IC50 of 24 nM. nih.gov
| Compound/Derivative | Modification | Biological Activity (ANO1 Inhibition IC50) |
| Lead Compound | Initial 4-arylthiophene-3-carboxylic acid structure | Baseline activity |
| DFBTA | Addition of 4-chlorophenyl and 2,5-difluorobenzamido groups | 24 nM nih.gov |
This table illustrates the impact of structural modifications on the biological activity of 4-arylthiophene-3-carboxylic acid derivatives as ANO1 inhibitors.
Density Functional Theory (DFT) is another computational method that can provide insights into the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These properties are related to a molecule's reactivity and can be correlated with its biological activity. mdpi.com
Design of Novel Analogs Based on Computational Predictions
The ultimate goal of SAR and QSAR studies is to guide the design of new molecules with improved properties. The models generated from these studies can predict the activity of virtual compounds before they are synthesized, saving time and resources.
Based on the SAR from the ANO1 inhibitor study, novel analogs of this compound could be designed. nih.gov For example, different substituents could be explored at the 4-position of the thiophene ring to enhance binding affinity or selectivity for a specific target. QSAR models can be used to prioritize which analogs are most likely to be active, allowing medicinal chemists to focus their synthetic efforts on the most promising candidates. researchgate.net This iterative process of computational design, synthesis, and biological testing is a powerful strategy for lead optimization in drug discovery.
Mechanistic Biological Applications and Environmental Roles of Thiophene Carboxylic Acids
Cellular and Microbial Mechanistic Studies
Impact on Intracellular pH and Membrane Integrity in Microbial Systems (e.g., Escherichia coli)
Carboxylic acids are known to have inhibitory effects on microbial growth, primarily through their ability to disrupt the cell membrane and alter intracellular pH. nih.gov The un-dissociated form of a carboxylic acid can diffuse across the microbial cell membrane. nih.gov Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and the corresponding anion. nih.gov This process leads to a decrease in the intracellular pH, which can inhibit the function of various cellular enzymes and disrupt metabolic processes. nih.govnih.gov
The accumulation of the anion within the cell can also have toxic effects. To counteract the drop in pH, microbial cells must expend energy, typically in the form of ATP, to pump out the excess protons. nih.gov This energy expenditure can further inhibit cell growth.
Thiophene (B33073) derivatives, including those with carboxylic acid functionalities, have been shown to affect the membrane permeability of bacteria such as Escherichia coli. nih.govfrontiersin.org Studies have demonstrated that certain thiophene compounds can increase the permeabilization of the bacterial cell membrane. nih.govfrontiersin.org This disruption of the membrane integrity can lead to the leakage of intracellular components and ultimately, cell death. The lipophilic nature of the thiophene ring likely facilitates its interaction with and insertion into the lipid bilayer of the cell membrane, leading to its destabilization. nih.gov
Transcriptomic Analysis of Cellular Responses to Carboxylic Acid Challenge
Transcriptomic analysis provides a global view of the cellular response to environmental stressors, such as exposure to carboxylic acids. nih.govresearchgate.net Studies on Escherichia coli challenged with octanoic acid, a representative carboxylic acid, have revealed significant changes in gene expression. nih.gov This analysis highlights the cellular mechanisms of toxicity, which include intracellular acidification and membrane damage. nih.govresearchgate.net
Upon exposure to carboxylic acids, bacteria often upregulate genes involved in acid resistance systems. nih.gov For example, in E. coli, the glutamate-dependent acid resistance system (AR2) is activated, which helps to mitigate the drop in intracellular pH. nih.gov Network component analysis of the transcriptomic data has identified key transcription factors, such as GadE, which is an activator of the AR2 system, that show altered activity in response to carboxylic acid stress. nih.gov
Furthermore, genes involved in membrane biogenesis and repair are often affected. The cell attempts to counteract the membrane damage caused by the lipophilic carboxylic acid molecules. nih.gov Additionally, transcriptomic data has shown that genes related to amino acid biosynthesis can be repressed, potentially due to the interaction of the carboxylic acid with regulators like Lrp. nih.gov
The following table provides a summary of the key gene categories that are typically affected in E. coli in response to carboxylic acid challenge, based on transcriptomic analyses.
| Gene Category | General Response to Carboxylic Acid Challenge |
| Acid Resistance Systems | Upregulation of genes to counteract intracellular acidification. |
| Membrane Stress Response | Altered expression of genes involved in membrane synthesis and repair. |
| Amino Acid Biosynthesis | Downregulation of genes involved in the production of amino acids. |
| Energy Metabolism | Changes in the expression of genes related to ATP synthesis and utilization. |
This table outlines the common transcriptional responses observed in E. coli when exposed to carboxylic acids. These responses reflect the cell's attempt to cope with the stress induced by these compounds. nih.gov
Effects on Intracellular Metabolic and Biosynthetic Pathways
The metabolism of thiophene-containing compounds, including those with carboxylic acid groups, can have significant effects on intracellular metabolic and biosynthetic pathways. The biotransformation of thiophenes is often dependent on cytochrome P450 enzymes, which can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.orgsci-hub.box These reactive intermediates can covalently bind to cellular macromolecules, including proteins and nucleic acids, potentially leading to cellular damage and toxicity. acs.orgsci-hub.box
The introduction of a thiophene carboxylic acid into a microbial system can disrupt various metabolic pathways. The acidification of the cytoplasm, as discussed previously, can inhibit the activity of pH-sensitive enzymes involved in central carbon metabolism and energy production. Furthermore, the thiophene moiety itself or its metabolites could act as inhibitors of specific enzymes in biosynthetic pathways. For instance, the structural similarity of thiophene derivatives to natural substrates could lead to competitive inhibition of enzymes involved in amino acid, nucleotide, or fatty acid biosynthesis. escholarship.org
Environmental Context and Biotransformation
Thiophene and its derivatives, including thiophene carboxylic acids, can be found in the environment as components of crude oil and as byproducts of industrial processes. Their fate in the environment is largely determined by microbial degradation. While the thiophene ring itself is relatively resistant to biodegradation, certain microorganisms are capable of transforming and mineralizing these compounds. nih.gov
The biodegradation of thiophene derivatives often occurs through cometabolism, where the microorganisms utilize a primary substrate for growth and energy while fortuitously degrading the thiophene compound. The presence of other, more easily degradable organic compounds can therefore enhance the biotransformation of thiophenes.
Studies have shown that bacteria isolated from activated sludge, such as strains of Rhodococcus, can utilize thiophene-2-carboxylic acid as a sole source of carbon and energy. nih.gov In this process, the thiophene-2-carboxylic acid is degraded, and the sulfur is released as sulfate. nih.gov The carbon from the compound is incorporated into the cell biomass and also released as carbon dioxide. nih.gov
The biotransformation pathways of thiophene carboxylic acids can involve initial oxidation of the thiophene ring, followed by ring cleavage and further degradation of the resulting aliphatic compounds. The specific metabolic pathways can vary depending on the microbial species and the environmental conditions. The presence of substituents on the thiophene ring, such as the formyl and carboxylic acid groups in 4-Formylthiophene-3-carboxylic acid, will influence the rate and pathway of biodegradation. Carboxylic acid groups, in general, tend to increase the water solubility of organic compounds, which can make them more bioavailable for microbial degradation. nih.gov
Identification of Thiophene Carboxylic Acids in Natural Matrices (e.g., Oil Sands Process Water)
The identification of individual organic compounds within complex environmental mixtures, such as oil sands process water (OSPW), presents a significant analytical challenge. OSPW is a byproduct of the bitumen extraction process in the Alberta oil sands and contains a myriad of dissolved organic compounds, including a diverse group of naphthenic acids (NAs). Naphthenic acids are a broad class of carboxylic acids, and their presence is a key factor in the toxicity of OSPW.
Within this complex mixture, researchers have successfully identified various classes of carboxylic acids, including those containing a thiophene moiety. The high resolving power of advanced analytical techniques, particularly comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), has been instrumental in the structural elucidation of these compounds. researchgate.net This methodology allows for the separation and identification of numerous previously unidentified acids in samples from composite tailings pore water. researchgate.net
While the presence of the broader class of thiophene carboxylic acids in OSPW has been established, the specific identification of this compound in this or other natural matrices is not explicitly documented in available scientific literature. The complexity of the naphthenic acid isomer distributions in oil sands tailings underlines the ongoing challenge in characterizing every individual compound. researchgate.net Therefore, the presence of this compound in such environments remains a possibility, pending more targeted and sensitive analytical investigations.
The analytical process for identifying these compounds typically involves the derivatization of the extractable organic acid fraction, for example, with diazomethane (B1218177) to form methyl esters. The structures of these derivatized compounds are then elucidated through the interpretation of their electron ionization (EI) mass spectra, and where possible, confirmed by comparison with the spectra of reference standards. researchgate.net
Role as Biotransformation Products Indicating Environmental Processes
The presence of thiophene carboxylic acids and other naphthenic acid fraction components (NAFCs) in environments like oil sands tailings ponds is strongly indicative of ongoing biotransformation processes. researchgate.net These compounds are often the result of the microbial degradation of larger, more complex organic molecules naturally present in bitumen.
The identification of specific isomers of bicyclic aromatic acids in petroleum fractions further supports the hypothesis that these acids are biotransformation products resulting from bacterial processes within reservoirs. researchgate.net The microbial communities in these environments, which include sulfur-reducing and hydrocarbon-degrading bacteria, play a crucial role in the biogeochemical cycling of sulfur and carbon.
While the direct biotransformation pathway leading to this compound is not specifically described in the reviewed literature, it is plausible that this compound could be an intermediate or a terminal product of the microbial breakdown of more complex sulfur-containing aromatic hydrocarbons present in bitumen. The degradation of substituted thiophenes by bacteria has been demonstrated, with some strains capable of utilizing thiophene derivatives as their sole source of carbon and energy. nih.gov The study of these biotransformation products is crucial for understanding the natural attenuation processes occurring in contaminated environments and for developing effective bioremediation strategies for oil sands process water.
Applications in Advanced Materials and Industrial Chemistry
Electronic and Optoelectronic Materials
Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent chemical stability and electronic properties. semanticscholar.org The ability to form extended π-conjugated systems allows for efficient charge transport, a critical requirement for semiconductor applications. nih.gov
Thiophene (B33073) derivatives are essential for creating organic semiconductors used in devices like organic field-effect transistors (OFETs). semanticscholar.orgnih.gov The polymerization of thiophene monomers can lead to conductive polymers with high charge carrier mobilities. While simple thiophene aldehydes can be challenging to polymerize directly, they are valuable for creating functionalized semiconducting polymers. acs.orgnih.govacs.org
The aldehyde group on 4-Formylthiophene-3-carboxylic acid offers a reactive handle for post-polymerization modification. nih.govacs.org This allows for the introduction of other functional groups or the cross-linking of polymer chains to create insoluble, robust semiconducting films with strong surface adhesion, a crucial property for durable electronic devices. nih.govacs.org The carboxylic acid group can improve the solubility of the monomer or resulting polymer, which is beneficial for solution-based processing techniques. researchgate.net Furthermore, the electronic nature of both the formyl and carboxylic acid substituents can help tune the energy levels (HOMO/LUMO) of the final material, a key factor in optimizing semiconductor performance. semanticscholar.org
Table 1: Potential Roles of Functional Groups in Organic Semiconductors
| Functional Group | Potential Contribution to Material Properties |
|---|---|
| Thiophene Ring | Core of the π-conjugated system, enabling charge transport. semanticscholar.orgnih.gov |
| Formyl Group | Reactive site for post-synthesis functionalization and cross-linking. nih.govacs.org |
| Carboxylic Acid | Enhances solubility for processing and can act as an anchor to surfaces. researchgate.netsigmaaldrich.com |
The principles that make thiophene derivatives suitable for semiconductors also apply to their use in OLEDs and organic solar cells (OSCs). semanticscholar.orgbeilstein-journals.orgresearchgate.net In these devices, the precise control of electronic energy levels is critical for efficient light emission or energy conversion. Thiophene-based oligomers and polymers are extensively used as the active layer in these technologies. researchgate.net
The incorporation of a fused-thiophene unit into a material is a known strategy to red-shift the absorption spectrum and tune energy levels, which improves the performance of solar cells. mdpi.com While this compound is not a fused ring itself, it serves as a precursor to create more complex, conjugated structures. For instance, the aldehyde group can undergo reactions like Knoevenagel condensation to extend the π-system, thereby modifying the optical and electronic properties of the molecule to better suit the requirements of OLEDs or OSCs. researchgate.netnih.gov The carboxylic acid can serve as an anchoring group to attach the molecule to conductive surfaces like indium tin oxide (ITO) or titanium dioxide (TiO2), a common practice in the fabrication of dye-sensitized solar cells. chemchart.com
Chemical Building Blocks and Intermediates
The presence of three distinct reactive sites—the formyl group, the carboxylic acid group, and the thiophene ring itself—makes this compound an exceptionally useful intermediate in organic synthesis.
The compound is an ideal starting material for the synthesis of complex heterocyclic structures, particularly fused-ring systems. The adjacent formyl and carboxylic acid groups can react with various reagents to form new rings. For example, they can be used to construct thieno[3,4-b]pyrazine (B1257052) systems, which are important building blocks for low-band-gap polymers used in electronics. aau.edu.etrsc.orgrsc.org The aldehyde functionality is a key target for chemical transformations, including condensation reactions that build molecular complexity. nuph.edu.ua One of the most powerful of these is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound to form a new carbon-carbon double bond, a foundational step in synthesizing a wide array of complex molecules. researchgate.netnih.gov
Table 2: Key Reactions for Synthetic Applications
| Reaction Name | Functional Group Involved | Synthetic Outcome |
|---|---|---|
| Knoevenagel Condensation | Formyl (Aldehyde) | Carbon-carbon bond formation, extension of conjugation. researchgate.net |
| Cyclocondensation | Formyl and Carboxylic Acid | Formation of fused heterocyclic rings (e.g., thienopyrazines). aau.edu.etrsc.org |
| Esterification | Carboxylic Acid | Modification of solubility and reactivity. |
| Amidation | Carboxylic Acid | Introduction of amide bonds for pharmaceutical or polymer synthesis. |
Thiophene-containing compounds are prevalent in both agrochemical and pharmaceutical products, valued for their diverse biological activities. nih.govresearchgate.net Thiophene derivatives have been developed as fungicides and are integral to the structure of many commercial pesticides. nih.gov Similarly, the thiophene scaffold is found in numerous pharmacologically active molecules with applications as antimicrobial, anti-inflammatory, and anticancer agents. chemchart.comrsc.orgnih.gov
This compound serves as a valuable intermediate for accessing these complex molecules. molkem.com Its functional groups allow for the systematic building of molecular structures required for biological activity. For example, the carboxylic acid can be converted to an amide, a common functional group in pharmaceuticals, while the aldehyde can be transformed into other groups or used to link different molecular fragments. Thiophene-3-carboxylic acid itself is used as a lead compound for developing D-amino acid inhibitors and in the synthesis of anti-tubercular agents. chemchart.commedchemexpress.com The added formyl group on the 4-position provides an additional site for modification, expanding the range of possible target molecules.
Functional Materials and Dyes
The extended π-electron system of the thiophene ring makes it an excellent chromophore (the part of a molecule responsible for its color). Modifying the thiophene ring with electron-donating or electron-withdrawing groups can tune the electronic structure and, consequently, the color of the resulting molecule.
Thiophene-based azo dyes are a well-established class of synthetic colorants used in a variety of industries. espublisher.comsapub.org While these are often synthesized from aminothiophenes, formyl-substituted thiophenes also serve as precursors for dyes. The aldehyde group can be readily converted into an imine (a Schiff base), which can be part of a larger conjugated system, forming a stable and colorful dye. nih.gov The presence of both a formyl and a carboxylic acid group, which are electron-withdrawing, would significantly influence the intramolecular charge transfer characteristics of a dye molecule, thereby affecting its absorption and emission spectra. This tunability makes this compound a promising starting material for creating novel functional dyes for applications ranging from textiles to advanced optical materials.
Future Research Directions and Unexplored Avenues for 4 Formylthiophene 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 4-Formylthiophene-3-carboxylic acid, future research will likely prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of biocatalytic methods, such as the use of enzymes like lipase (B570770) from Aspergillus oryzae, which has shown success in the synthesis of other esters from biomass-derived alcohols. rsc.org The goal is to move away from traditional methods that may rely on harsh reagents and generate significant waste.
Key areas for investigation include:
Continuous Flow Synthesis: Transitioning from batch to continuous flow reactors can offer enhanced control over reaction parameters, leading to higher conversions and yields, as demonstrated in the synthesis of esters from furfuryl alcohol. rsc.org
Alternative Starting Materials: Research into utilizing readily available and renewable starting materials will be crucial. This could involve novel cyclization and aromatization strategies, similar to those developed for other thiophene-3-carboxylates. researchgate.net
Catalyst Development: The design and application of new catalysts, potentially including metal-organic frameworks (MOFs) or nanoparticle-based systems, could significantly improve the efficiency and selectivity of the synthesis.
In-Depth Mechanistic Studies of Specific Reactions and Transformations
A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing transformations and designing new ones. Future research should focus on detailed mechanistic studies of its key reactions. The reactivity of both the formyl and carboxylic acid groups offers a rich landscape for investigation.
Future mechanistic explorations may include:
Addition Reactions: Investigating the mechanism of addition reactions to the formyl group, which could proceed through zwitterionic intermediates, similar to observations with other aldehydes. nih.gov
Esterification and Amidation: Detailed studies on the mechanisms of esterification and amidation reactions are warranted. This could involve exploring the role of coupling agents and catalysts in enhancing reaction rates and yields. mdpi.com The influence of the thiophene (B33073) ring's electronic properties on the reactivity of the adjacent functional groups will be a key area of study.
Brønsted Correlations: Analyzing the cleavage of esters derived from this compound using Brønsted correlations could reveal changes in the rate-determining step of reactions. rsc.org
Integration of Advanced Computational Methods for Rational Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these methods can provide invaluable insights into its structure, properties, and reactivity, thereby guiding the rational design of new derivatives with desired functionalities.
Future computational work should focus on:
Predicting Reactivity: Employing quantum mechanical calculations to predict the reactivity of the formyl and carboxylic acid groups towards various reagents.
Designing Novel Derivatives: Using molecular docking and other computational techniques to design derivatives with specific biological activities or material properties. This approach has been successfully used to develop thiophene carboxamide derivatives as anticancer agents. nih.gov
Understanding Spectroscopic Properties: Calculating and interpreting the spectroscopic data (e.g., NMR, IR) of this compound and its derivatives to aid in their characterization.
Discovery of Novel Biological Targets and Therapeutic Applications
Thiophene derivatives have a well-established history in medicinal chemistry, exhibiting a wide range of biological activities. nih.govmdpi.com Future research on this compound and its derivatives is expected to uncover new biological targets and therapeutic applications.
Promising areas for exploration include:
Anticancer Agents: Building on the success of other thiophene carboxamides, derivatives of this compound could be designed and synthesized as potential anticancer agents. nih.govmdpi.com
Analgesics: Derivatives of 4-arylthiophene-3-carboxylic acid have shown promise as inhibitors of the ANO1 chloride channel, a potential target for new analgesic drugs. nih.gov This suggests that derivatives of this compound could also be explored for their analgesic properties.
Antimicrobial and Anti-inflammatory Agents: The thiophene scaffold is present in many compounds with antimicrobial and anti-inflammatory activities, making this a fertile area for future investigation.
Exploration of New Material Science Applications and Functionalization Strategies
The unique electronic and structural properties of the thiophene ring make it an attractive building block for advanced materials. Future research will likely explore the incorporation of this compound into novel materials with tailored functionalities.
Key research directions in material science include:
Q & A
Q. What are the recommended synthetic routes for 4-Formylthiophene-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis can be achieved via formylation of thiophene-3-carboxylic acid precursors using the Vilsmeier-Haack reaction (with POCl₃ and DMF) or oxidation of hydroxymethyl intermediates. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DCM or THF). For example, bromo-substituted thiophene derivatives are synthesized under reflux with controlled stoichiometry to minimize side reactions . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield and purity .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The formyl proton (-CHO) appears as a singlet near δ 9.8–10.2 ppm, while the carboxylic acid proton (-COOH) is typically absent due to exchange broadening (but detectable in deuterated DMSO). Aromatic protons on the thiophene ring resonate between δ 7.0–8.5 ppm as doublets or triplets .
- ¹³C NMR : The formyl carbon appears at ~190 ppm, and the carboxylic acid carbon at ~170 ppm. Thiophene ring carbons range from 120–140 ppm .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of -COOH) and ~1700 cm⁻¹ (C=O stretch of -CHO) confirm functional groups. Thiophene C-S and C=C stretches appear at 600–800 cm⁻¹ .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use aqueous NaHCO₃ to separate the carboxylic acid (water-soluble as carboxylate) from neutral/organic impurities. Acidify the aqueous layer with HCl to precipitate the product .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-purity isolation. TLC (silica, ethyl acetate:hexane 1:1) monitors reaction progress .
Advanced Research Questions
Q. How does the electronic interplay between formyl and carboxylic acid groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing carboxylic acid group deactivates the thiophene ring, reducing reactivity in electrophilic substitutions. However, the formyl group can act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Protect the -COOH group (e.g., as a methyl ester) to avoid interference. Palladium catalysts (Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/water mixtures enable regioselective coupling at the 5-position of the thiophene .
Q. What strategies resolve contradictions between computational predictions and experimental data for thiophene derivatives like this compound?
- Methodological Answer :
- Solvent Effects : DFT calculations often assume gas-phase conditions. Incorporate solvent models (e.g., COSMO-RS) to account for solvation energy shifts in experimental spectra or reaction outcomes .
- Crystal Packing : X-ray crystallography (e.g., CCDC data) identifies intermolecular interactions (H-bonds, π-stacking) that alter reactivity compared to isolated-molecule simulations .
- Validation : Repeat experiments under inert conditions (argon) to exclude oxidative side reactions conflicting with computational stability predictions .
Q. What role does this compound play in designing bioactive compounds, and how are its interactions with biological targets evaluated?
- Methodological Answer : The compound serves as a scaffold for drug candidates due to its dual functional groups enabling conjugation (e.g., amide bond formation with amines).
- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves .
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Compare with analogs lacking the formyl group to assess its contribution to affinity .
- ADMET Profiling : Evaluate metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
